molecular formula C14H14FNO3 B2876024 tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate CAS No. 1260752-18-8

tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate

Cat. No.: B2876024
CAS No.: 1260752-18-8
M. Wt: 263.268
InChI Key: OBDKNJXQPCIDGU-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a tert-butyl ester group, a formyl group, and a fluorine atom attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common approach is the functionalization of an indole precursor. The process may include:

    Nitration: of the indole ring to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Formylation: to introduce the formyl group.

    Fluorination: to attach the fluorine atom.

    Esterification: to introduce the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using efficient catalysts, high-yield reagents, and scalable reaction conditions to ensure cost-effectiveness and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 7-fluoro-1H-indole-1-carboxylic acid.

    Reduction: 7-fluoro-3-hydroxymethyl-1H-indole-1-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its role in drug discovery and development, particularly in targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The formyl group can act as an electrophile, participating in various biochemical reactions. The fluorine atom can enhance the compound’s stability and binding affinity to target molecules.

Comparison with Similar Compounds

    tert-Butyl 3-formyl-1H-indole-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-fluoro-1H-indole-1-carboxylate: Lacks the formyl group, which may limit its synthetic utility.

    tert-Butyl 7-fluoro-1H-indole-1-carboxylate: Lacks the formyl group, affecting its chemical properties.

Uniqueness: tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of both the formyl and fluorine groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

IUPAC Name

tert-butyl 7-fluoro-3-formylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDKNJXQPCIDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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